Bromoacetic acid-d3
Overview
Description
Bromoacetic acid-d3 is a deuterated derivative of bromoacetic acid . It is a colorless solid and a relatively strong alkylating agent . It is widely used as a building block in organic synthesis, particularly in pharmaceutical chemistry .
Synthesis Analysis
Bromoacetic acid-d3 can be synthesized using modern peptide synthesis techniques . One method involves the bromination of acetic acid, such as by a Hell–Volhard–Zelinsky reaction . Another method involves the reaction of bromoacetic acid anhydride with the amino terminal amino acid to form the N α-bromoacetyl-derivatized fully protected peptide .Molecular Structure Analysis
The molecular formula of Bromoacetic acid-d3 is BrCD2COOD . Its molecular weight is 141.97 . The structure of Bromoacetic acid-d3 can be viewed using Java or Javascript .Chemical Reactions Analysis
Bromoacetic acid-d3 is a relatively strong alkylating agent . It is used for the N-terminal bromoacylation of resin-bound peptides . It can also be used to synthesize (Z)-2-(cyclooct-4-en-1-yloxy)acetic acid .Physical And Chemical Properties Analysis
Bromoacetic acid-d3 has a density of 2.0±0.1 g/cm3, a boiling point of 207.0±13.0 °C at 760 mmHg, and a flash point of 79.0±19.8 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .Scientific Research Applications
Organic Synthesis
Bromoacetic acid-d3 is widely used in organic synthesis . It serves as a versatile building block in the synthesis of various organic compounds. Its bromine atom can be easily replaced by other groups, enabling the formation of a wide range of products.
Alkylating Agent
As an alkylating agent, Bromoacetic acid-d3 can transfer its alkyl group to other molecules . This property is particularly useful in the synthesis of pharmaceuticals, where it can be used to modify the chemical structure of drug molecules to enhance their efficacy and reduce side effects.
Biochemical Research
Bromoacetic acid-d3 is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, and Bromoacetic acid-d3 can be used to label and identify proteins in complex biological samples.
Pharmaceuticals
Bromoacetic acid-d3 is an important raw material and intermediate used in the synthesis of pharmaceuticals . It can be used to produce a variety of drugs, including antibiotics, antifungal agents, and anticancer drugs.
Dyes
Bromoacetic acid-d3 is also used in the production of dyes . The bromine atom in Bromoacetic acid-d3 can be replaced with various chromophores to produce dyes with different colors and properties.
Agrochemicals
In the field of agrochemicals, Bromoacetic acid-d3 is used as an intermediate in the synthesis of pesticides and herbicides . These chemicals help protect crops from pests and weeds, thereby increasing agricultural productivity.
Safety and Hazards
Mechanism of Action
Target of Action
Bromoacetic acid-d3 is a chemical compound with the formula BrCD2CO2D It’s known that bromoacetic acid, a similar compound, is a relatively strong alkylating agent , suggesting that it may interact with biological macromolecules such as proteins and nucleic acids.
Biochemical Pathways
A study on bromoacetic acid, a related compound, suggests that it can cause oxidative stress and disrupt mitochondrial function and the nrf2 pathway in chicken kidneys . These effects could potentially alter various downstream cellular processes, including energy production and antioxidant response.
Result of Action
Based on the effects of bromoacetic acid, it could potentially cause oxidative stress, disrupt mitochondrial function, and alter the nrf2 pathway . These changes could have various downstream effects, including alterations in energy production, antioxidant response, and other cellular processes.
properties
IUPAC Name |
deuterio 2-bromo-2,2-dideuterioacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPAWGWELVVRCH-RIAYTAFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O[2H])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481470 | |
Record name | Bromoacetic acid-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromoacetic acid-d3 | |
CAS RN |
14341-48-1 | |
Record name | Bromoacetic acid-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14341-48-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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